Ethyl 6-cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate
CAS No.: 1251773-90-6
Cat. No.: VC3378384
Molecular Formula: C15H18N2O3
Molecular Weight: 274.31 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 6-cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate - 1251773-90-6](/images/structure/VC3378384.png)
Specification
CAS No. | 1251773-90-6 |
---|---|
Molecular Formula | C15H18N2O3 |
Molecular Weight | 274.31 g/mol |
IUPAC Name | ethyl 6-cyclopropyl-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate |
Standard InChI | InChI=1S/C15H18N2O3/c1-4-19-15(18)10-7-11(9-5-6-9)16-14-12(10)13(8(2)3)17-20-14/h7-9H,4-6H2,1-3H3 |
Standard InChI Key | IRQKHHQALFVDRF-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC(=NC2=C1C(=NO2)C(C)C)C3CC3 |
Canonical SMILES | CCOC(=O)C1=CC(=NC2=C1C(=NO2)C(C)C)C3CC3 |
Introduction
Chemical Structure and Properties
Molecular Structure and Classification
Ethyl 6-cyclopropyl-3-(propan-2-yl)- oxazolo[5,4-b]pyridine-4-carboxylate exhibits a complex heterocyclic structure consisting of fused oxazole and pyridine rings, specifically in the oxazolo[5,4-b]pyridine configuration. This core scaffold is further functionalized with three key substituents: a cyclopropyl group at position 6, a propan-2-yl (isopropyl) group at position 3, and an ethyl carboxylate group at position 4. The compound shares structural similarities with other oxazolopyridine derivatives, but its specific substitution pattern distinguishes it from related compounds such as ethyl oxazolo[4,5-b]pyridine-2-carboxylate. The molecule's three-dimensional structure is influenced by the spatial arrangement of these substituents, particularly the cyclopropyl group, which introduces specific conformational constraints.
Physical and Chemical Properties
While specific experimental data for Ethyl 6-cyclopropyl-3-(propan-2-yl)- oxazolo[5,4-b]pyridine-4-carboxylate is limited in the available literature, its properties can be reasonably inferred based on structurally similar compounds. The molecule is likely to appear as a crystalline solid at room temperature with moderate to high melting point typical of heterocyclic compounds with extended conjugation. The presence of the cyclopropyl group is expected to increase its lipophilicity compared to non-cyclopropyl analogs, potentially enhancing its membrane permeability in biological systems. The ethyl carboxylate group contributes to the compound's polarity and provides a reactive site for potential derivatization through ester hydrolysis, transesterification, or reduction reactions.
Spectroscopic Characteristics
The spectroscopic profile of Ethyl 6-cyclopropyl-3-(propan-2-yl)- oxazolo[5,4-b]pyridine-4-carboxylate would be expected to exhibit characteristic patterns in various analytical techniques. In proton NMR spectroscopy, distinctive signals would be anticipated for the cyclopropyl protons (typically appearing between 0.2-1.0 ppm), the isopropyl methyl groups (doublet around 1.2-1.4 ppm), and the ethyl carboxylate group (triplet for methyl around 1.3-1.4 ppm and quartet for methylene around 4.2-4.4 ppm). The pyridine ring protons would likely resonate in the aromatic region (7.0-9.0 ppm). Mass spectrometry would be expected to show a molecular ion peak corresponding to its molecular weight, with fragmentation patterns typical of ester cleavage and heterocyclic ring systems.
Synthetic Methodologies
General Synthetic Approaches
The synthesis of Ethyl 6-cyclopropyl-3-(propan-2-yl)- oxazolo[5,4-b]pyridine-4-carboxylate likely involves multiple steps that build upon established methodologies for constructing oxazolopyridine scaffolds. Based on analogous synthetic routes for related compounds, a general strategy might involve the construction of the pyridine core followed by oxazole ring formation and subsequent functionalization with the requisite substituents. Alternative approaches could involve the initial formation of appropriately substituted pyridine precursors that are subsequently converted to the oxazolopyridine scaffold through cyclization reactions.
Comparative Synthesis Routes
Drawing parallels from the synthesis of structurally related compounds such as Ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate , potential synthetic pathways could involve cycloaddition reactions to introduce the cyclopropyl moiety. For instance, the preparation of Ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate involved the reaction of ethyl tetrazolo[1,5-a]pyridine-6-carboxylate with ethynylcyclopropane in the presence of copper acetate catalyst . Similar copper-catalyzed coupling strategies might be applicable for introducing the cyclopropyl group to the oxazolopyridine core of our target compound.
Challenges and Optimization Strategies
Structural Comparisons and Relationships
Comparison with Related Oxazolopyridine Derivatives
Ethyl 6-cyclopropyl-3-(propan-2-yl)- oxazolo[5,4-b]pyridine-4-carboxylate bears structural similarities to various oxazolopyridine compounds but contains unique substitution patterns that distinguish it from analogues. Table 1 presents a comparative analysis of our target compound with structurally related molecules:
This comparative analysis highlights the structural diversity within this class of compounds and the unique combination of substituents present in our target molecule.
Structure-Property Relationships
The structural features of Ethyl 6-cyclopropyl-3-(propan-2-yl)- oxazolo[5,4-b]pyridine-4-carboxylate are expected to influence its properties in several ways. The cyclopropyl group, known for its unique electronic and steric properties, likely increases the compound's lipophilicity and potentially enhances its bioavailability compared to non-cyclopropyl analogues. The isopropyl substituent contributes additional lipophilicity and may influence the compound's three-dimensional conformation through steric interactions. The ethyl carboxylate group serves as a potential site for further chemical transformations and might contribute to hydrogen bonding interactions in biological systems, similar to what has been observed with related compounds.
Crystallographic Considerations
Based on crystallographic studies of related compounds such as Ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate, certain structural insights can be inferred for our target compound. The dihedral angle between the cyclopropyl group and the heterocyclic core is likely significant, similar to the 87.1(2)° angle observed between the triazole and cyclopropane rings in the related compound . Such conformational parameters are crucial for understanding the three-dimensional arrangement of the molecule and its potential interactions with biological targets or other chemical entities.
These potential activities would require experimental validation through appropriate biological assays, but the structural features of the compound suggest promising directions for biological evaluation.
Analytical Characterization Methods
Spectroscopic Analysis Techniques
Comprehensive characterization of Ethyl 6-cyclopropyl-3-(propan-2-yl)- oxazolo[5,4-b]pyridine-4-carboxylate would typically involve multiple complementary spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR, 13C-NMR, and potentially 2D correlation experiments (COSY, HSQC, HMBC), would provide detailed information about the compound's structure and confirmation of the substitution pattern. Mass spectrometry would confirm the molecular weight and provide fragmentation patterns characteristic of the structural features. Infrared spectroscopy would reveal functional group information, particularly the distinctive carbonyl stretching frequency of the ester group (typically around 1700-1750 cm-1).
Chromatographic Purification and Analysis
Purification and analysis of Ethyl 6-cyclopropyl-3-(propan-2-yl)- oxazolo[5,4-b]pyridine-4-carboxylate would likely employ chromatographic techniques similar to those used for related compounds. Column chromatography on silica gel using appropriate solvent systems would be the primary purification method, potentially followed by recrystallization for obtaining analytical-grade material. Analytical techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be valuable for assessing purity and monitoring reactions. Drawing from methods used for similar compounds, appropriate HPLC conditions might include reversed-phase columns with gradient elution using acetonitrile/water mixtures.
Thermal Analysis and Stability
Thermal properties and stability assessment of Ethyl 6-cyclopropyl-3-(propan-2-yl)- oxazolo[5,4-b]pyridine-4-carboxylate would provide important information for handling, storage, and potential applications. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) would reveal melting points, phase transitions, and decomposition temperatures. Stability studies under various conditions (temperature, pH, light exposure) would be essential for understanding the compound's behavior in different environments and formulations. The presence of the cyclopropyl ring might introduce specific thermal sensitivities due to the strain energy associated with this structural feature.
Future Research Directions
Synthesis Optimization and Scale-up
Future research on Ethyl 6-cyclopropyl-3-(propan-2-yl)- oxazolo[5,4-b]pyridine-4-carboxylate could focus on optimizing synthetic routes to improve yields, reduce the number of steps, and facilitate scale-up for practical applications. Development of greener synthetic methodologies, potentially employing catalytic processes, flow chemistry, or alternative reaction media, would enhance the sustainability of its production. Investigation of chemoenzymatic approaches for introducing stereoselectivity, particularly for the cyclopropyl and isopropyl substituents, might open new avenues for accessing specific stereoisomers with enhanced biological activities.
Structural Modifications and SAR Studies
Systematic structural modifications of Ethyl 6-cyclopropyl-3-(propan-2-yl)- oxazolo[5,4-b]pyridine-4-carboxylate could generate a library of analogues for structure-activity relationship (SAR) studies. Variations in the substituents (cyclopropyl, isopropyl, ethyl carboxylate) and their positions on the oxazolopyridine scaffold would provide insights into the structural requirements for specific activities. Bioisosteric replacements of key functional groups could potentially lead to derivatives with improved properties for particular applications. Such systematic exploration would contribute to a more comprehensive understanding of this class of compounds and potentially uncover novel applications.
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